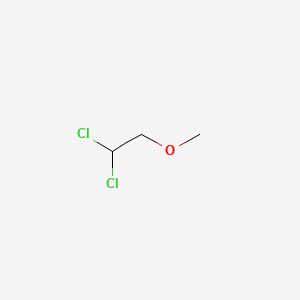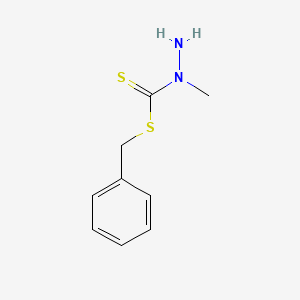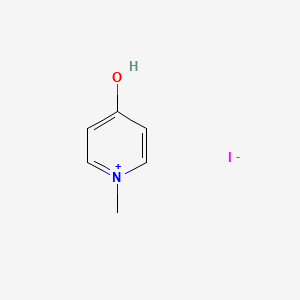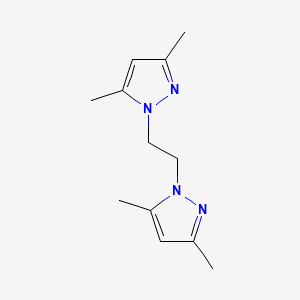
1,2-Bis(3,5-dimethylpyrazol-1-yl)ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(3,5-dimethylpyrazol-1-yl)ethane is a bidentate ligand widely used in coordination chemistry. This compound is characterized by its two pyrazole rings, each substituted with methyl groups at the 3 and 5 positions, connected by an ethane linker. The presence of these pyrazole rings makes it a versatile ligand for forming stable complexes with various metal ions.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Bis(3,5-dimethylpyrazol-1-yl)ethane can be synthesized through the reaction of 3,5-dimethylpyrazole with 1,2-dibromoethane in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1,2-Bis(3,5-dimethylpyrazol-1-yl)ethane undergoes various chemical reactions, including:
Coordination Reactions: Forms stable complexes with transition metals such as molybdenum and tungsten.
Oxidation and Reduction: Can participate in redox reactions when coordinated with metal centers.
Substitution Reactions:
Common Reagents and Conditions
Coordination Reactions: Typically involve metal carbonyls (e.g., Mo(CO)6, W(CO)6) in solvents like dichloromethane under reflux conditions.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Substitution Reactions: Often use halogenated reagents and bases like potassium carbonate in polar solvents.
Major Products Formed
Coordination Complexes: Metal complexes such as bis(3,5-dimethylpyrazol-1-yl)ethane tetracarbonylmolybdenum and tungsten.
Substituted Pyrazoles: Products with various functional groups introduced onto the pyrazole rings.
科学的研究の応用
1,2-Bis(3,5-dimethylpyrazol-1-yl)ethane has a wide range of applications in scientific research:
作用機序
The mechanism by which 1,2-Bis(3,5-dimethylpyrazol-1-yl)ethane exerts its effects is primarily through its ability to form stable coordination complexes with metal ions. These complexes can participate in various catalytic processes, redox reactions, and biological interactions. The pyrazole rings provide a rigid and planar structure that facilitates strong binding to metal centers, enhancing the stability and reactivity of the resulting complexes .
類似化合物との比較
Similar Compounds
Bis(3,5-dimethylpyrazol-1-yl)methane: Similar structure but with a methane linker instead of ethane.
Bis(3,5-dimethylpyrazol-1-yl)propane: Features a propane linker, providing different steric and electronic properties.
Bis(3,5-dimethylpyrazol-1-yl)butane: Contains a butane linker, leading to longer chain length and potentially different reactivity.
Uniqueness
1,2-Bis(3,5-dimethylpyrazol-1-yl)ethane is unique due to its ethane linker, which provides an optimal balance between flexibility and rigidity. This balance allows for the formation of stable and versatile coordination complexes with various metal ions, making it a valuable ligand in coordination chemistry and related fields .
特性
CAS番号 |
24559-01-1 |
|---|---|
分子式 |
C12H18N4 |
分子量 |
218.30 g/mol |
IUPAC名 |
1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3,5-dimethylpyrazole |
InChI |
InChI=1S/C12H18N4/c1-9-7-11(3)15(13-9)5-6-16-12(4)8-10(2)14-16/h7-8H,5-6H2,1-4H3 |
InChIキー |
HEHDQDQKBFFNGD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1CCN2C(=CC(=N2)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


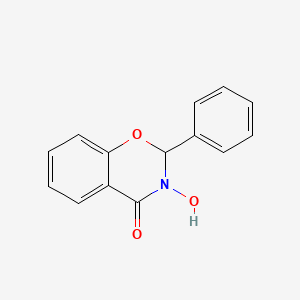
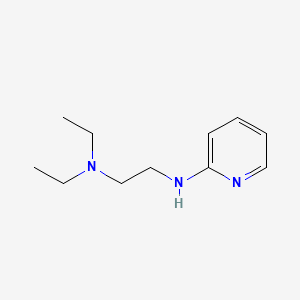
![2,2'-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene]](/img/structure/B14696846.png)
silane](/img/structure/B14696848.png)
![3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one](/img/structure/B14696853.png)

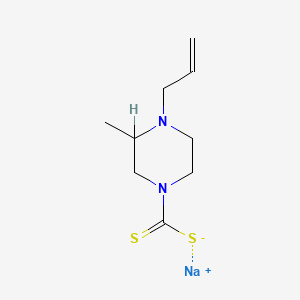
![2-Chloro-6-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696890.png)

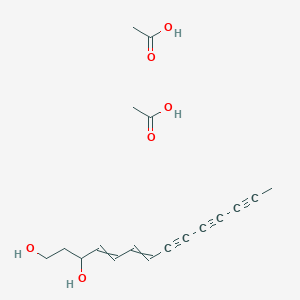
![7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide](/img/structure/B14696902.png)
